molecular formula C20H18BrN3O3 B10907750 N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide

N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide

Cat. No.: B10907750
M. Wt: 428.3 g/mol
InChI Key: XTIBDXXTXMCLGQ-GZTJUZNOSA-N
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Description

N~1~-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound featuring a variety of functional groups, including bromine, dimethylamino, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-(dimethylamino)benzaldehyde and 4-acetamidophenylacetic acid. The key steps may involve condensation reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, disrupting cellular processes, or inducing specific signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE include other oxazole derivatives, brominated aromatic compounds, and molecules with dimethylamino groups.

Uniqueness

What sets N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-[4-[(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C20H18BrN3O3/c1-12(25)22-15-7-5-14(6-8-15)19-23-17(20(26)27-19)11-13-4-9-18(24(2)3)16(21)10-13/h4-11H,1-3H3,(H,22,25)/b17-11+

InChI Key

XTIBDXXTXMCLGQ-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)N(C)C)Br)/C(=O)O2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)O2

Origin of Product

United States

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